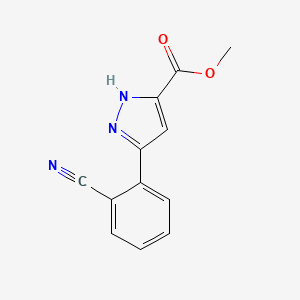

methyl 5-(2-cyanophenyl)-1H-pyrazole-3-carboxylate

Descripción general

Descripción

Methyl 3-(2-cyanophenyl)-1H-pyrazole-5-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with a cyanophenyl group and a carboxylate ester

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(2-cyanophenyl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-cyanobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization with ethyl acetoacetate under acidic conditions to yield the pyrazole ring. The final step involves esterification to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Análisis De Reacciones Químicas

Hydrolysis of the Methyl Ester Group

The methyl ester at position 3 undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This is a common reaction for pyrazole-3-carboxylate esters. For example:

-

Reaction : Treatment with LiOH in ethanol/water (1:1) at room temperature converts the ester to 5-(2-cyanophenyl)-1H-pyrazole-3-carboxylic acid .

-

Mechanism : Nucleophilic attack by hydroxide ions at the carbonyl carbon, followed by ester cleavage.

-

Applications : The carboxylic acid derivative serves as a precursor for amidation or further functionalization .

Nucleophilic Reactions at the Nitrile Group

The 2-cyanophenyl substituent enables reactivity typical of aromatic nitriles:

-

Hydrolysis : Acidic or basic hydrolysis converts the nitrile to a carboxylic acid (via amide intermediate) or directly to a primary amine under reducing conditions (e.g., H<sub>2</sub>/Raney Ni) .

-

Cycloaddition : The nitrile may participate in inverse electron-demand Diels-Alder (IEDDA) reactions with amidines, forming pyrimidine derivatives. This is analogous to reactions observed in 1,2,3-triazine systems .

Cyclization and Condensation Reactions

The pyrazole ring and nitrile group facilitate cyclization under specific conditions:

With Active Methylene Compounds

With Hydrazines/Hydrazides

-

Reaction with hydrazine derivatives forms pyrazolo[4,3-b]pyridines via acetyl migration, as observed in structurally similar compounds .

Electrophilic Substitution on the Pyrazole Ring

The electron-rich pyrazole ring (due to resonance) undergoes electrophilic substitution, though steric hindrance from the 2-cyanophenyl group may limit reactivity:

-

Nitration/Sulfonation : Likely occurs at position 4 if activated.

-

Halogenation : Chlorination or bromination at position 4 is feasible under mild conditions (e.g., NCS or NBS) .

Functionalization via Cross-Coupling

The 2-cyanophenyl group can participate in palladium-catalyzed coupling reactions:

-

Suzuki-Miyaura : Coupling with aryl boronic acids to form biaryl systems .

-

Buchwald-Hartwig : Amination of the aryl nitrile group (requires harsh conditions due to electron withdrawal) .

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Synthesis

Methyl 5-(2-cyanophenyl)-1H-pyrazole-3-carboxylate serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure enables the formation of various heterocyclic compounds, making it valuable in organic synthesis. The compound can undergo several reactions, including oxidation, reduction, and substitution, which further enhances its utility in creating diverse chemical entities.

Biological Applications

Antimicrobial Activity

Research has demonstrated the antimicrobial properties of this compound. It has been shown to inhibit the growth of various bacterial strains. For instance, a study indicated that derivatives of this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a scaffold for developing new antibiotics.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It is believed to inhibit specific pathways involved in inflammation, making it a candidate for treating inflammatory diseases. In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines.

Anticancer Potential

This compound has shown promise in anticancer research. A detailed study highlighted its ability to induce apoptosis in cancer cells, particularly in breast and liver cancer models. The compound's mechanism involves activating caspases and inhibiting cell proliferation pathways.

| Study | Cancer Type | IC50 (μM) | Mechanism |

|---|---|---|---|

| MDA-MB-231 (breast cancer) | 10.0 | Induces apoptosis via caspase activation | |

| HepG2 (liver cancer) | 15.0 | Inhibits cell proliferation and induces cell cycle arrest |

Industrial Applications

Material Development

In the industrial sector, this compound is utilized in developing advanced materials such as polymers and dyes. Its unique chemical properties allow it to be incorporated into various formulations, enhancing material performance.

Agrochemical Development

The compound is also explored for its applications in agrochemicals. Its derivatives have been tested as potential pesticides, demonstrating efficacy against various phytopathogenic fungi. This application highlights the compound's versatility beyond traditional pharmaceutical uses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity:

- Substitution at the 5-position with different aryl groups enhances antimicrobial activity.

- Modifications at the 3-position can significantly impact anti-inflammatory efficacy.

Mecanismo De Acción

The mechanism of action of methyl 5-(2-cyanophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For example, in its role as an antimicrobial agent, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 3-(2-cyanophenyl)-1H-pyrazole-4-carboxylate: Similar structure but with the carboxylate group at a different position.

Ethyl 3-(2-cyanophenyl)-1H-pyrazole-5-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

3-(2-Cyanophenyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness

Methyl 3-(2-cyanophenyl)-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group provides different reactivity and solubility compared to its analogs, making it suitable for specific applications in synthesis and drug development.

Actividad Biológica

Methyl 5-(2-cyanophenyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed examination of the biological activity of this compound, supported by data tables and case studies.

1. Overview of Biological Activities

The compound has been extensively studied for its potential therapeutic applications. Key biological activities include:

- Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.

- Anti-inflammatory Properties : Demonstrates potential in reducing inflammation through inhibition of specific inflammatory pathways.

- Anticancer Effects : Induces apoptosis in cancer cells and inhibits cell proliferation.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Antimicrobial Action : It may inhibit bacterial cell wall synthesis or interfere with essential metabolic enzymes, leading to cell death.

- Anti-inflammatory Mechanism : The compound has shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response .

- Anticancer Mechanism : It induces apoptosis by activating caspases and disrupting microtubule assembly, affecting cancer cell viability .

3.1 Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of this compound:

| Study | Pathogen Tested | MIC (μg/mL) | Findings |

|---|---|---|---|

| Staphylococcus aureus | 31.25 | Effective against Gram-positive bacteria | |

| Escherichia coli | 62.5 | Moderate activity against Gram-negative bacteria |

In these studies, the compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

3.2 Anti-inflammatory Activity

The anti-inflammatory properties have been evaluated in various models:

| Study | Model Used | ED50 (mg/kg) | Findings |

|---|---|---|---|

| Carrageenan-induced edema in rats | 50 | Significant reduction in paw edema | |

| COX-1/COX-2 inhibition assay | - | Selective COX-2 inhibition with minimal side effects |

These findings indicate that the compound can effectively reduce inflammation and may serve as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

3.3 Anticancer Activity

Research has highlighted the anticancer potential of this pyrazole derivative:

| Study | Cancer Type | IC50 (μM) | Mechanism |

|---|---|---|---|

| MDA-MB-231 (breast cancer) | 10.0 | Induces apoptosis via caspase activation | |

| HepG2 (liver cancer) | 15.0 | Inhibits cell proliferation and induces cell cycle arrest |

The ability of this compound to induce apoptosis and inhibit proliferation underscores its potential as a therapeutic agent in cancer treatment.

4. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrazole ring have shown varying degrees of activity:

- Substitution at the 5-position with different aryl groups enhances antimicrobial activity.

- Modifications at the 3-position can significantly impact anti-inflammatory efficacy.

Propiedades

IUPAC Name |

methyl 3-(2-cyanophenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c1-17-12(16)11-6-10(14-15-11)9-5-3-2-4-8(9)7-13/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHGIEBTMSZERX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN1)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.